
2,2,6-Trimethylheptan-3-one
概要
説明
2,2,6-Trimethylheptan-3-one is an organic compound belonging to the class of ketones. It is characterized by a heptane backbone with three methyl groups attached at the second and sixth carbon atoms, and a ketone functional group at the third carbon atom. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
科学的研究の応用
2,2,6-Trimethylheptan-3-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
生化学分析
Biochemical Properties
The biochemical properties of 2,2,6-Trimethylheptan-3-one are not well-studied. As a ketone, it may participate in various biochemical reactions. Ketones are known to interact with a variety of enzymes and proteins, often serving as substrates for enzymatic reactions . The exact nature of these interactions and the specific biomolecules that this compound interacts with remain to be determined.
Molecular Mechanism
As a ketone, it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 2,2,6-Trimethylheptan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2,2,6-trimethylheptanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the ketone without over-oxidation to carboxylic acids.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2,2,6-trimethylheptanol. This process utilizes metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms, resulting in the formation of the desired ketone.
化学反応の分析
Types of Reactions: 2,2,6-Trimethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of this compound with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding alcohol, 2,2,6-trimethylheptanol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles such as hydrazine or hydroxylamine attack the carbonyl carbon, leading to the formation of hydrazones or oximes, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrazine, hydroxylamine
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: 2,2,6-Trimethylheptanol
Substitution: Hydrazones, oximes
作用機序
The mechanism of action of 2,2,6-Trimethylheptan-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The compound’s unique structure allows it to interact with specific enzymes and proteins, influencing their activity and function.
類似化合物との比較
2,2,4-Trimethylpentan-3-one: Similar in structure but with a shorter carbon chain.
2,2,6-Trimethylheptane: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
2,2,6-Trimethylheptanol: The alcohol counterpart of 2,2,6-Trimethylheptan-3-one, differing in its functional group.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
特性
IUPAC Name |
2,2,6-trimethylheptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)6-7-9(11)10(3,4)5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPUQPROWKXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)
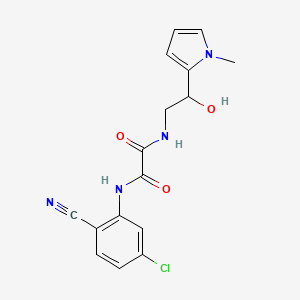
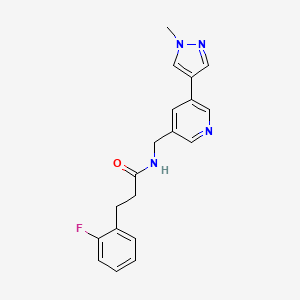


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485254.png)
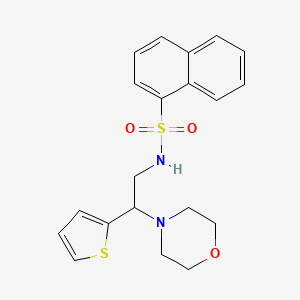
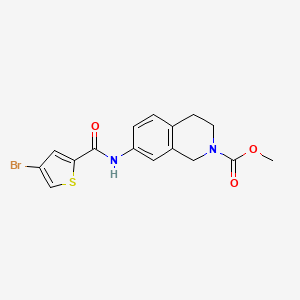

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)
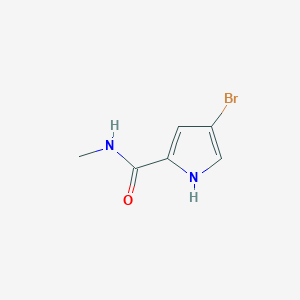
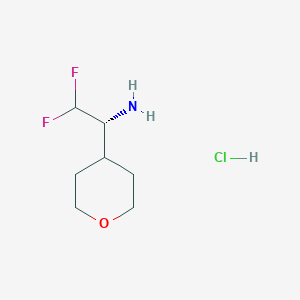
![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)
